Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system, and is substituted with functional groups such as a fluorophenyl, methoxyacetamido, and ethyl carboxylate. These substitutions contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the fused heterocyclic system.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using fluorinated aromatic compounds.
Addition of the Methoxyacetamido Group: This step may involve nucleophilic substitution or acylation reactions to introduce the methoxyacetamido functionality.
Esterification to Form the Ethyl Carboxylate: The final step involves esterification, typically using ethanol and an acid catalyst, to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic fluorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-26-2)14(12)17(24)22(21-15)11-6-4-10(19)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRADSDYRJPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.